molecular formula C8H15NO3 B1517228 Methyl 2-(4-hydroxypiperidin-1-yl)acetate CAS No. 956319-38-3

Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Cat. No. B1517228
Key on ui cas rn: 956319-38-3
M. Wt: 173.21 g/mol
InChI Key: ZJIUZTYMERLYKU-UHFFFAOYSA-N
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Patent
US07994176B2

Procedure details

Treat a 0° C. solution of 4-hydroxy-piperidine (20.0 g, 0.19 mol) and (CH3CH2)3N (24.0 g, 0.24 mol) in CH2Cl2 (200 mL) with methyl bromoacetate (30.21 g, 0.197 mol), warm to room temperature, and stir 2 hours at room temperature under N2. Dilute the reaction with water and extract with 3:1 chloroform:isopropanol. Dry the organic layer (Na2SO4), remove the solvent in vacuo to afford crude product, and purify with a 5% methanol in CH2Cl2 to afford 20.13 g (59%) of the titled product. Rf=0.13 (9/1 CH2Cl2/methanol). ES MS (m/z): 174 (M+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
30.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.N(CC)(CC)CC.Br[CH2:16][C:17]([O:19][CH3:20])=[O:18].O>C(Cl)Cl>[CH3:20][O:19][C:17](=[O:18])[CH2:16][N:5]1[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
24 g
Type
reactant
Smiles
N(CC)(CC)CC
Name
Quantity
30.21 g
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir 2 hours at room temperature under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Dilute
EXTRACTION
Type
EXTRACTION
Details
extract with 3:1 chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer (Na2SO4)
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
purify with a 5% methanol in CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CN1CCC(CC1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.13 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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